molecular formula C6H13ClN4 B12080773 2-(cyclopentylideneamino)guanidine;hydrochloride CAS No. 1174310-78-1

2-(cyclopentylideneamino)guanidine;hydrochloride

Cat. No.: B12080773
CAS No.: 1174310-78-1
M. Wt: 176.65 g/mol
InChI Key: GVFNSUOAHHIPTM-UHFFFAOYSA-N
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Description

2-(Cyclopentylideneamino)guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylideneamino)guanidine;hydrochloride typically involves the reaction of cyclopentanone with guanidine hydrochloride under specific conditions. One common method is the one-pot synthesis approach, which provides a straightforward and efficient route to obtain the desired product. This method involves the use of N-chlorophthalimide, isocyanides, and amines, resulting in high yields under mild conditions .

Industrial Production Methods

Industrial production of guanidines, including this compound, often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions may produce cyclopentylamine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclopentylideneamino)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a strong organic base, enhancing the release of acetylcholine following a nerve impulse. This action is crucial in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, it can inhibit specific enzymes and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

2-(Cyclopentylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

1174310-78-1

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

2-(cyclopentylideneamino)guanidine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c7-6(8)10-9-5-3-1-2-4-5;/h1-4H2,(H4,7,8,10);1H

InChI Key

GVFNSUOAHHIPTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NN=C(N)N)C1.Cl

Origin of Product

United States

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